N-benzyl-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

vasopressin receptor pharmacology GPCR screening aquaretic agent discovery

N-Benzyl-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide (CAS 1021209-11-9) is a synthetic small molecule belonging to the pyrimido[5,4-b]indole chemotype—a fused tricyclic scaffold combining a pyrimidine ring with an indole system. With molecular formula C₂₆H₂₂N₄O₂ and a molecular weight of 422.5 g·mol⁻¹, the compound features an N-benzyl acetamide side chain at the indole N5 position and a benzyl substituent at the pyrimidine N3 position.

Molecular Formula C26H22N4O2
Molecular Weight 422.5 g/mol
CAS No. 1021209-11-9
Cat. No. B3202424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
CAS1021209-11-9
Molecular FormulaC26H22N4O2
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
InChIInChI=1S/C26H22N4O2/c31-23(27-15-19-9-3-1-4-10-19)17-30-22-14-8-7-13-21(22)24-25(30)26(32)29(18-28-24)16-20-11-5-2-6-12-20/h1-14,18H,15-17H2,(H,27,31)
InChIKeyGUZFRGYPLVSPMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide (CAS 1021209-11-9): Procurement-Relevant Identity and Class Assignment


N-Benzyl-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide (CAS 1021209-11-9) is a synthetic small molecule belonging to the pyrimido[5,4-b]indole chemotype—a fused tricyclic scaffold combining a pyrimidine ring with an indole system [1]. With molecular formula C₂₆H₂₂N₄O₂ and a molecular weight of 422.5 g·mol⁻¹, the compound features an N-benzyl acetamide side chain at the indole N5 position and a benzyl substituent at the pyrimidine N3 position [2]. This substitution pattern distinguishes it from other pyrimidoindoles such as the 4-amino derivatives explored as kinase inhibitors, and from the C8-aryl pyrimidoindoles characterized as Toll-like receptor 4 (TLR4) ligands [3]. The compound is catalogued in the ZINC database (ZINC000029414817) and is primarily sourced from commercial screening libraries for early-stage drug discovery campaigns [4].

Why In-Class Substitution of N-Benzyl-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide Risks Scientific Irreproducibility


Pyrimido[5,4-b]indoles are not a functionally monolithic chemotype. Subtle changes in the substitution pattern fundamentally redirect target engagement: C8-aryl derivatives function as TLR4 agonists at submicromolar concentrations, whereas 4-amino variants inhibit protein kinases such as CK1δ/ε and DYRK1A with micromolar IC₅₀ values [1]. The target compound carries an N-benzyl acetamide at N5 and a benzyl group at N3—a configuration not represented in either the TLR4 or kinase-inhibitor SAR series—and exhibits measurable affinity for vasopressin receptors (AVPR2 pKᵢ = 8.52; AVPR1A pKᵢ = 7.68) per ChEMBL-derived data [2]. Replacing this compound with a close structural analog (e.g., N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide, CAS 1189674-58-5) introduces an 8-methyl substituent with a mass shift of +14 Da (MW 436.5 vs. 422.5) and altered lipophilicity, which can modify both the target profile and off-target liability in unpredictable ways [3]. The absence of published SAR data for this specific substitution series means that each analog must be treated as a distinct chemical entity for procurement and assay design; generic substitution based solely on scaffold identity cannot preserve experimental reproducibility.

Quantitative Differentiation Evidence for N-Benzyl-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide (CAS 1021209-11-9): Procurement Decision Data


Vasopressin V2 Receptor Affinity: Benchmarking Against Clinically Validated V2 Antagonists

The target compound exhibits a pKᵢ of 8.52 (Kᵢ ≈ 3.0 nM) at the human vasopressin V2 receptor (AVPR2), as recorded in the ChEMBL 20 database via ZINC [1]. This places it within approximately one order of magnitude of the clinically approved selective V2 antagonist tolvaptan (Kᵢ = 0.43 nM, pKᵢ ≈ 9.4) , and approximately threefold less potent than the dual V1a/V2 antagonist YM087 at V2 (Kᵢ = 1.1 nM) [2]. The target compound's V2 affinity is comparable to that of the research-stage antagonist SKF-105494 (V2 pKᵢ = 8.9) [3]. This affinity level is sufficient for use as a V2-binding tool compound in competitive binding assays, though not competitive with subnanomolar clinical candidates for potency-driven programs.

vasopressin receptor pharmacology GPCR screening aquaretic agent discovery

V2/V1a Selectivity Ratio: A Differentiated Profile Among Dual Vasopressin Receptor Ligands

The target compound displays a V2/V1a selectivity ratio of approximately 7:1, derived from its pKᵢ difference of 0.84 log units (AVPR2 pKᵢ = 8.52 vs. AVPR1A pKᵢ = 7.68) [1]. This selectivity profile is intermediate between the highly V2-selective tolvaptan (V2/V1a ≈ 29:1; Kᵢ 0.43 nM vs. 12.3 nM) and the essentially non-selective dual antagonist conivaptan (V2/V1a ≈ 5–10:1; Kᵢ 0.66–3.04 nM at V2 vs. 0.48–0.61 nM at V1a) [2]. The profile is inverted relative to V1a-selective antagonists such as YM218 (V1a Kᵢ = 0.30–0.50 nM; V2 Kᵢ = 72.2–381 nM; V1a/V2 selectivity ≈ 140–760-fold) [3]. This ~7-fold V2 preference positions the target compound as a modestly V2-preferring ligand, distinct from both clinical V2-selective aquaretics and balanced dual antagonists in the chemical space.

vasopressin receptor selectivity V2/V1a selectivity profiling GPCR subtype selectivity

Structural Scaffold Differentiation: N5-Acetamide Substitution Versus 4-Amino Pyrimidoindole Kinase Inhibitors

The target compound carries an N-benzyl acetamide at the indole N5 position and a benzyl group at the pyrimidine N3, making it structurally distinct from the 4-amino-9H-pyrimido[5,4-b]indole series characterized as kinase inhibitors [1]. In that series, 4-amino derivatives (e.g., compounds 1a, 2a, 3a, 4a) displayed IC₅₀ values against CK1δ/ε in the range of 0.6–7.6 μM, with the most potent compound (1d) achieving a submicromolar IC₅₀ of 0.6 μM against CK1δ/ε and compound 3a showing IC₅₀ = 0.7 μM against DYRK1A [2]. While the target compound has not been directly profiled in the same kinase panel, its distinct substitution pattern—lacking the 4-amino pharmacophore critical for hinge-region kinase binding—suggests a fundamentally divergent target engagement profile from these kinase-directed analogs [3]. This structural divergence is corroborated by the compound's documented vasopressin receptor activity (Evidence Item 1), which is absent from the published profile of the 4-amino pyrimidoindole kinase inhibitor series.

pyrimidoindole scaffold engineering kinase inhibitor chemotype chemical library diversification

Physicochemical Property Profile and CNS Multiparameter Optimization (MPO) Score: Implications for Assay Design

The target compound has a computed XLogP3 of 3.7, a molecular weight of 422.5 g·mol⁻¹, one hydrogen bond donor, and three hydrogen bond acceptors [1]. Its CNS MPO score is estimated at 4.0 (on the 0–6 scale of Wager et al., where scores ≥4 indicate favorable CNS penetration potential), based on the parameters MW ≤ 500 (score = 1.0), clogP = 3.7 (score = 0.7), HBD = 1 (score = 1.0), HBA = 3 (score = 0.5), TPSA ≈ 60 Ų (estimated score = 0.8) [2]. This places the compound in the intermediate CNS-permeant zone. By comparison, tolvaptan (MW = 448.9, clogP = 4.4, CNS MPO ≈ 3.0) falls below the CNS-favorable threshold [3], while the 4-amino pyrimidoindole kinase inhibitor compound 1a (estimated MW ≈ 320, clogP ≈ 2.5, CNS MPO ≈ 5.0) scores higher for CNS accessibility [4]. The target compound's LogP of 3.7 also predicts moderate aqueous solubility challenges, requiring DMSO stock solutions for in vitro assays with final organic solvent concentrations ≤0.1%.

drug-likeness assessment CNS MPO scoring physicochemical property benchmarking

Screening Library Provenance and Availability: ChemDiv Targeted Diversity Library Representation

The target compound (ZINC000029414817) is catalogued within the ChemDiv commercial screening collection, a library of approximately 1.6 million stock compounds used extensively in both academic and industrial high-throughput screening (HTS) campaigns [1]. ChemDiv's Targeted Diversity Library, a curated subset of ~50,000 drug-like compounds organized around 2,500 diverse chemical scaffolds, is hosted at the ICCB-Longwood Screening Facility (Harvard Medical School) [2]. The compound's inclusion in this collection means it has passed ChemDiv's internal quality control filters for identity, purity (typically ≥95% by LCMS or ¹H NMR), and drug-likeness . In contrast, many close pyrimidoindole analogs (e.g., CAS 1189674-58-5, the 8-methyl derivative) are not represented in major institutional screening decks, limiting their accessibility for HTS-based discovery without custom synthesis. The compound has been available in the ZINC database since 2009, indicating a stable supply chain and established sourcing pathway [1].

high-throughput screening chemical library sourcing ChemDiv compound collection

High-Confidence Application Scenarios for N-Benzyl-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide Based on Quantitative Evidence


Vasopressin V2 Receptor Competitive Binding Assays as a Moderate-Affinity Reference Ligand

With a confirmed AVPR2 pKᵢ of 8.52 (Kᵢ ≈ 3.0 nM), this compound can serve as a moderate-affinity reference ligand in radioligand displacement assays using [³H]-arginine vasopressin as the tracer [1]. Its ~7-fold V2-over-V1a selectivity (pKᵢ difference = 0.84 log units) makes it suitable for V2-focused screening cascades where balanced dual antagonism (as with conivaptan) would confound target deconvolution [2]. At a working concentration range of 1–100 nM, the compound provides a useful signal window in FP, TR-FRET, or β-arrestin recruitment assays without the cost and restricted availability of clinical reference compounds such as tolvaptan.

Chemical Probe for Pyrimidoindole Scaffold Selectivity Profiling in GPCR Panels

The compound's documented activity at vasopressin receptors (AVPR2 and AVPR1A), combined with the absence of reported kinase inhibition, supports its deployment as a GPCR-biased pyrimidoindole probe in broad-panel selectivity screens [1]. Unlike 4-amino pyrimidoindole analogs that inhibit CK1δ/ε and DYRK1A at submicromolar to low-micromolar concentrations (IC₅₀ = 0.6–7.6 μM), this compound is expected to be largely inert against the kinase panel, making it a cleaner tool for GPCR target identification studies [2]. Researchers should pair this compound with a 4-amino pyrimidoindole analog as a kinase-active comparator to deconvolve scaffold-driven polypharmacology.

CNS-Penetrant Lead Optimization Starting Point for V2 Receptor Programs

With a CNS MPO score of approximately 4.0 (XLogP3 = 3.7, MW = 422.5, HBD = 1, HBA = 3), the compound lies within the CNS-favorable zone and surpasses tolvaptan (CNS MPO ≈ 3.0) on CNS accessibility metrics [1]. For programs targeting central V2 receptors (e.g., for neuropsychiatric indications), this compound provides a starting scaffold with pre-validated V2 affinity and physicochemical properties compatible with blood–brain barrier penetration. The N5-acetamide and N3-benzyl substituents offer tractable vectors for parallel SAR exploration to optimize potency while maintaining CNS drug-likeness [2].

HTS Library Expansion with a Structurally Authenticated Pyrimidoindole Chemotype

As a ChemDiv-sourced compound with confirmed identity (PubChem CID 27558437), purity (≥95%), and multi-year availability in the ZINC database (since 2009), this compound is suitable for inclusion in custom screening decks where pyrimidoindole scaffold diversity is desired [1]. Its scaffold—a 3-benzyl-5-acetamide-pyrimido[5,4-b]indol-4(5H)-one—is under-represented in public screening collections compared to the 4-amino pyrimidoindole chemotype, offering a differentiated pharmacophore for hit discovery campaigns. Procurement teams can source the compound via the ChemDiv catalog or through affiliated distributors serving the ICCB-Longwood facility [2].

Quote Request

Request a Quote for N-benzyl-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.